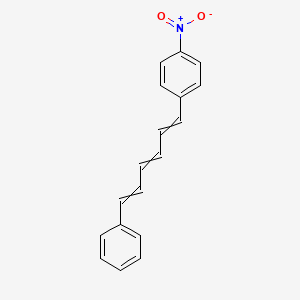

1-(4-Nitrophenyl)-6-phenylhexatriene

Description

1-(4-Nitrophenyl)-6-phenylhexatriene is a polyene derivative featuring a hexatriene backbone substituted with a 4-nitrophenyl group at one terminus and a phenyl group at the other. The 4-nitrophenyl substituent introduces strong electron-withdrawing properties, which likely influence its photophysical behavior, including absorption/emission spectra, quantum yield, and interactions with lipid bilayers. Such compounds are critical tools in biophysical research, particularly for investigating membrane fluidity, polarity, and oxygen diffusion in cellular systems .

Properties

CAS No. |

20264-90-8 |

|---|---|

Molecular Formula |

C18H15NO2 |

Molecular Weight |

277.3 g/mol |

IUPAC Name |

1-nitro-4-(6-phenylhexa-1,3,5-trienyl)benzene |

InChI |

InChI=1S/C18H15NO2/c20-19(21)18-14-12-17(13-15-18)11-5-2-1-4-8-16-9-6-3-7-10-16/h1-15H |

InChI Key |

AYKBAOXEJOHWEE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 1-(4-nitrophenyl)-6-phenylhexatriene and its analogs:

Key Findings from Comparative Studies:

Membrane Localization: DPH penetrates deeply into the hydrophobic core of lipid bilayers due to its neutral, aromatic structure. TMA-DPH, with its charged trimethylamino group, resides closer to the membrane surface, making it sensitive to interfacial dynamics .

Oxygen Diffusion Sensitivity :

- In cholesterol-enriched endothelial cells, TMA-DPH and DPH were used to correlate membrane rigidification with reduced oxygen diffusion. Increased cholesterol decreased oxygen permeability, particularly in membrane mid-regions .

- The nitro group’s electron-withdrawing nature could enhance quenching sensitivity to oxygen, making this compound a candidate for studying oxidative stress in membranes.

Fluorescence Properties: DPH exhibits strong fluorescence in non-polar environments but is prone to photobleaching. TMA-DPH’s fluorescence is less intense but more stable in aqueous interfaces. The nitro group in this compound may reduce quantum yield compared to DPH but improve photostability due to decreased electron density in the conjugated system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.